molecular formula C14H17N3O2S B2629524 1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 1286720-61-3

1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2629524
CAS No.: 1286720-61-3
M. Wt: 291.37
InChI Key: NDZLYJSZGBTMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)urea is a urea derivative characterized by three key structural motifs:

  • 2-Methoxyethyl group: Enhances solubility and modulates pharmacokinetics.
  • Thiophen-2-yl group: A heterocyclic moiety that influences electronic properties and bioactivity.

This compound belongs to a broader class of aryl/heteroaryl ureas, which are widely studied for their biological activities, including anticancer and enzyme inhibitory effects .

Properties

IUPAC Name

1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-19-9-8-17(11-12-4-6-15-7-5-12)14(18)16-13-3-2-10-20-13/h2-7,10H,8-9,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZLYJSZGBTMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)C(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

Property Details
Molecular Formula C14H17N3O2S
Molecular Weight 291.37 g/mol
CAS Number 1903619-49-7

The structure includes a thiophene ring, a pyridine moiety, and a urea functional group, which contribute to its biological activity.

Synthesis

The synthesis typically involves the reaction of 2-methoxyethylamine with pyridin-4-ylmethyl isocyanate and thiophen-2-ylmethylamine under controlled conditions. The general reaction scheme is as follows:

  • Step 1: React 2-methoxyethylamine with pyridin-4-ylmethyl isocyanate in a suitable solvent like dichloromethane.
  • Step 2: Introduce thiophen-2-ylmethylamine to form the final compound through amide bond formation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the thiophene and pyridine rings enhances its binding affinity and selectivity.

Anticancer Activity

Recent studies have demonstrated that derivatives of urea compounds exhibit significant anticancer properties. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines, including:

Cell Line GI50 (µM)
EKVX (non-small lung)1.7
RPMI-8226 (leukemia)21.5
OVCAR-4 (ovarian cancer)25.9
PC-3 (prostate cancer)28.7

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that it exhibits inhibitory effects against various bacterial strains, including:

Bacterial Strain IC50 (µg/mL)
Staphylococcus aureus0.25
Streptococcus pyogenes0.5 - 1

This antimicrobial efficacy highlights its potential use in treating bacterial infections.

Case Studies

  • Study on Anticancer Activity: A study published in Nature reported that a related thiourea compound demonstrated potent anticancer effects across multiple cell lines with low toxicity to normal cells, indicating a promising therapeutic profile for further development .
  • Antimicrobial Evaluation: Another investigation found that compounds similar to this compound showed effective inhibition of bacterial DNA gyrase, suggesting a mechanism for their antibacterial action .

Comparison with Similar Compounds

Urea Derivatives with Pyridinylmethyl Substituents

Compound Name Substituents Key Features Biological Activity Reference
1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)urea Pyridin-4-ylmethyl, 2-methoxyethyl, thiophen-2-yl Balanced lipophilicity and hydrogen-bonding capacity Not explicitly reported in evidence; inferred anticancer potential from analogs
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenylurea (7n) Pyridin-2-ylmethyl (methylated/methoxylated), thioether linker High selectivity for kinase inhibition Potent anticancer activity via kinase inhibition
1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives Pyridin-2-ylmethoxy, aryl groups Enhanced π-π stacking interactions Antiproliferative activity against multiple cancer cell lines

Key Insights :

  • Pyridin-4-ylmethyl in the target compound may offer distinct binding interactions compared to pyridin-2-ylmethoxy or methylated pyridines in analogs.
  • Thioether-linked compounds (e.g., 7n) show higher specificity but lower solubility than the target compound’s thiophene moiety .

Thiophene-Containing Ureas

Compound Name Substituents Key Features Biological Activity Reference
3-(2-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)-1-(thiophen-3-ylmethyl)urea Thiophen-3-ylmethyl, hydroxyethyl Polar hydroxyl group improves solubility Antiproliferative activity (exact targets unspecified)
1-(2-Methoxyphenyl)-3-[(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl]urea Thiophen-2-yl, tetrahydro-2H-pyran-4-yl Rigid pyran ring enhances metabolic stability Preclinical evaluation for CNS disorders
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol analogs Thiophen-2-yl, benzofuran Dual heterocyclic system Anticancer activity via topoisomerase inhibition

Key Insights :

  • Thiophen-2-yl in the target compound may confer stronger π-stacking than thiophen-3-yl analogs .
  • Pyran or benzofuran substituents in analogs improve stability but reduce conformational flexibility compared to the target’s methoxyethyl group .

Methoxyethyl-Substituted Compounds

Compound Name Substituents Key Features Biological Activity Reference
1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyridin-4-ylmethyl)-1H-naphtho[2,3-d]imidazol-3-ium bromide (5m) Pyridin-4-ylmethyl, 2-methoxyethyl Cationic imidazolium core Antimicrobial activity (Gram-positive bacteria)
1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-1H-naphtho[2,3-d]imidazol-3-ium bromide (5o) 4-Methoxyphenethyl, 2-methoxyethyl Extended aromatic system Moderate cytotoxicity against HeLa cells

Key Insights :

  • The methoxyethyl group in cationic imidazolium compounds (e.g., 5m) improves solubility but introduces positive charge, unlike the neutral urea backbone of the target compound .
  • Neutral ureas (target compound) may exhibit better membrane permeability than charged analogs .

Structural and Functional Implications

  • Electronic Effects : The thiophen-2-yl group in the target compound likely enhances electron delocalization compared to phenyl or pyridinyl substituents in analogs .
  • Solubility vs. Bioactivity : Methoxyethyl and pyridinylmethyl groups balance hydrophilicity, whereas analogs with thioether or cationic cores prioritize target affinity over solubility .
  • Biological Targets : Urea derivatives with pyridinylmethyl groups often target kinases or growth factor receptors, while thiophene-containing analogs may interact with DNA or enzymes like topoisomerases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)urea, and how can purity be maximized during purification?

  • Methodology : Multi-step synthesis typically involves coupling methoxyethyl, pyridinylmethyl, and thiophene precursors via urea bond formation. Key steps:

  • Step 1 : React 2-methoxyethylamine with a pyridin-4-ylmethyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate .
  • Step 2 : Introduce the thiophene moiety via carbodiimide-mediated urea coupling (e.g., using EDCI or DCC in dichloromethane) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reactions with TLC or HPLC .

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

  • Approach :

  • NMR : Assign peaks for methoxyethyl protons (δ 3.3–3.5 ppm), pyridine aromatic protons (δ 8.5–8.7 ppm), and thiophene protons (δ 6.9–7.2 ppm). Confirm urea NH protons (δ 5.5–6.0 ppm, broad) .
  • X-ray crystallography : Co-crystallize with a suitable solvent (e.g., DMSO) to resolve 3D conformation and hydrogen-bonding patterns .
  • HRMS : Validate molecular weight (expected [M+H]⁺: ~362.15 g/mol) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Screening Strategy :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or phosphatases using fluorogenic substrates .
  • Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    • Data Interpretation : Address conflicting results (e.g., high enzyme inhibition but low cytotoxicity) by verifying target engagement via cellular thermal shift assays (CETSA) .

Advanced Research Questions

Q. What computational strategies predict binding affinity with biological targets like kinases or GPCRs?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., prioritize hydrogen bonding with urea and π-π stacking with pyridine) .
  • QSAR Modeling : Train models on thiophene-containing urea derivatives to correlate substituent effects (e.g., methoxyethyl chain length) with activity .
  • MD Simulations : Run 100-ns trajectories to assess binding stability and identify critical residues (e.g., Asp831 in EGFR) .

Q. How does the thiophene ring influence reactivity and biological interactions compared to other heterocycles?

  • Reactivity : Thiophene’s electron-rich nature facilitates electrophilic substitution (e.g., bromination at the 5-position) and oxidation to sulfones, altering solubility and target selectivity .
  • Biological Interactions : Thiophene enhances π-stacking with aromatic residues (e.g., Phe723 in VEGFR2) and improves metabolic stability versus furan analogs .
  • Comparative Data :

HeterocycleLogPIC₅₀ (EGFR, nM)Metabolic Stability (t₁/₂, min)
Thiophene2.812.345
Furan2.128.922

Q. How should stability studies be designed to assess suitability for formulation?

  • Protocol :

  • pH Stability : Incubate in buffers (pH 1.2–9.0) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess crystallinity changes via PXRD .
  • Light Sensitivity : Expose to UV (365 nm) for 48h; quantify photodegradation products .
    • Key Parameters :
ConditionDegradation ThresholdRecommended Storage
pH < 3.0>15% degradationpH 6.8 buffer
Temperature > 30°CLoss of crystallinity2–8°C, desiccated

Data Contradiction Analysis

  • Example : Discrepancies in enzyme inhibition vs. cellular activity may arise from poor membrane permeability. Validate using Caco-2 permeability assays or modify the methoxyethyl group to enhance logD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.